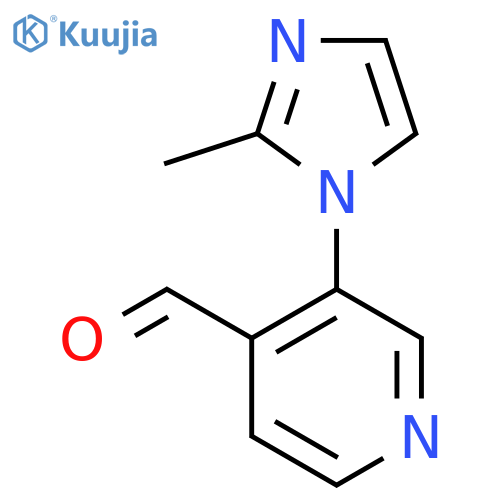Cas no 2157419-42-4 (3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde)

2157419-42-4 structure
商品名:3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde
3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde
- 2157419-42-4
- EN300-1292536
-
- インチ: 1S/C10H9N3O/c1-8-12-4-5-13(8)10-6-11-3-2-9(10)7-14/h2-7H,1H3
- InChIKey: CRDNVXHVXVBNTI-UHFFFAOYSA-N
- ほほえんだ: O=CC1C=CN=CC=1N1C=CN=C1C
計算された属性
- せいみつぶんしりょう: 187.074561919g/mol
- どういたいしつりょう: 187.074561919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1292536-50mg |
3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde |
2157419-42-4 | 50mg |
$528.0 | 2023-09-30 | ||
| Enamine | EN300-1292536-1000mg |
3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde |
2157419-42-4 | 1000mg |
$628.0 | 2023-09-30 | ||
| Enamine | EN300-1292536-5000mg |
3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde |
2157419-42-4 | 5000mg |
$1821.0 | 2023-09-30 | ||
| Enamine | EN300-1292536-10000mg |
3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde |
2157419-42-4 | 10000mg |
$2701.0 | 2023-09-30 | ||
| Enamine | EN300-1292536-250mg |
3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde |
2157419-42-4 | 250mg |
$579.0 | 2023-09-30 | ||
| Enamine | EN300-1292536-2500mg |
3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde |
2157419-42-4 | 2500mg |
$1230.0 | 2023-09-30 | ||
| Enamine | EN300-1292536-1.0g |
3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde |
2157419-42-4 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1292536-500mg |
3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde |
2157419-42-4 | 500mg |
$603.0 | 2023-09-30 | ||
| Enamine | EN300-1292536-100mg |
3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde |
2157419-42-4 | 100mg |
$553.0 | 2023-09-30 |
3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde 関連文献
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
2157419-42-4 (3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde) 関連製品
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量